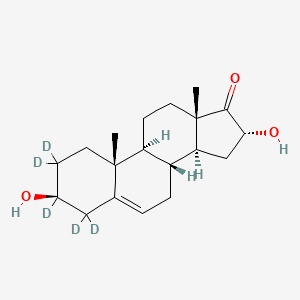
16|A-Hydroxydehydroepiandrosterone-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16α-Hydroxydehydroepiandrosterone-d5, also known as 16α-hydroxy-DHEA-d5, is a deuterium-labeled derivative of 16α-Hydroxydehydroepiandrosterone. This compound is a metabolite of the endogenous steroid hormone dehydroepiandrosterone (DHEA). It is formed upon 16-hydroxylation by the cytochrome P450 (CYP) enzyme CYP3A4 and the fetal/neonatal form CYP3A7 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16α-Hydroxydehydroepiandrosterone-d5 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the parent compound, 16α-Hydroxydehydroepiandrosterone. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 16α-Hydroxydehydroepiandrosterone-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is typically purified using chromatographic techniques to achieve the desired level of deuterium incorporation .
化学反応の分析
Types of Reactions
16α-Hydroxydehydroepiandrosterone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids.
Reduction: Conversion to alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 16α-Hydroxydehydroepiandrosterone-d5 can yield 16α-hydroxyandrostenedione, while reduction can produce 16α-hydroxyandrostanediol .
科学的研究の応用
16α-Hydroxydehydroepiandrosterone-d5 has several scientific research applications, including:
作用機序
The mechanism of action of 16α-Hydroxydehydroepiandrosterone-d5 involves its conversion to 16α-hydroxylated estrogens through the action of cytochrome P450 enzymes. These estrogens play a crucial role in fetal development and are used as biochemical markers of fetal health. In adults, elevated levels of these estrogens are associated with an increased risk of cancer and autoimmune diseases .
類似化合物との比較
Similar Compounds
16α-Hydroxydehydroepiandrosterone: The non-deuterated parent compound.
Dehydroepiandrosterone (DHEA): The precursor steroid hormone.
16α-Hydroxyandrostenedione: An oxidation product of 16α-Hydroxydehydroepiandrosterone
Uniqueness
16α-Hydroxydehydroepiandrosterone-d5 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in research applications where understanding the metabolic fate of steroid hormones is crucial .
特性
分子式 |
C19H28O3 |
|---|---|
分子量 |
309.5 g/mol |
IUPAC名 |
(3S,8R,9S,10R,13S,14S,16R)-2,2,3,4,4-pentadeuterio-3,16-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-16,20-21H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,18-,19-/m0/s1/i5D2,9D2,12D |
InChIキー |
QQIVKFZWLZJXJT-CVIWTKRASA-N |
異性体SMILES |
[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1([2H])[2H])C[C@H](C4=O)O)C)C)([2H])[2H])O |
正規SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



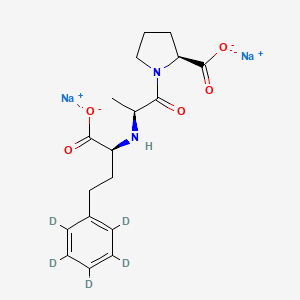
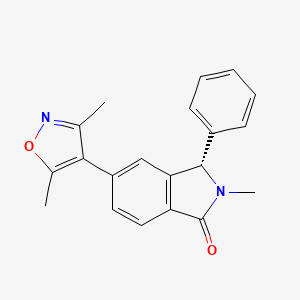
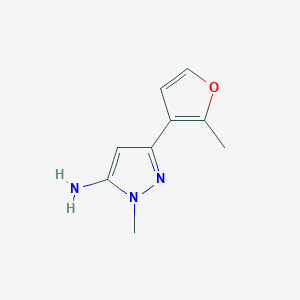
![3-[1-(3-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12429617.png)
![Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate](/img/structure/B12429618.png)
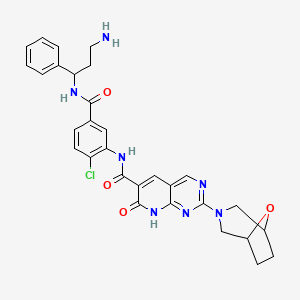
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12429623.png)

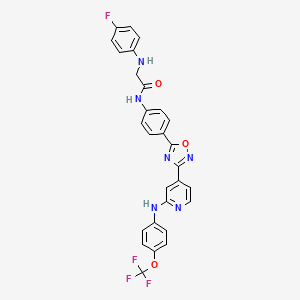
![Methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]acetate;methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]acetate](/img/structure/B12429635.png)
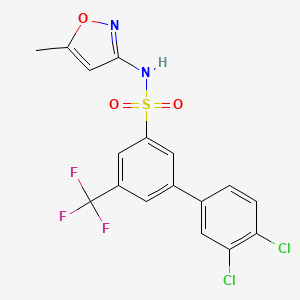
![2,3,5,6-Tetradeuterio-4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid](/img/structure/B12429653.png)
![Azuleno[6,5-b]furan-2(3H)-one,3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,[3aR-(3aalpha,4aalpha,5beta,7aalpha,9abeta)]-](/img/structure/B12429659.png)
